Cas no 914916-20-4 (1-Benzyl-3-ethylpyrrolidin-3-amine)
1-Benzyl-3-ethylpyrrolidin-3-amine Chemical and Physical Properties
Names and Identifiers
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- 914916-20-4
- SCHEMBL13201417
- 1-benzyl-3-ethylpyrrolidin-3-amine
- 1-benzyl-3-ethyl-pyrrolidin-3-amine
- 1-Benzyl-3-ethylpyrrolidin-3-amine
-
- Inchi: 1S/C13H20N2/c1-2-13(14)8-9-15(11-13)10-12-6-4-3-5-7-12/h3-7H,2,8-11,14H2,1H3
- InChI Key: DMCHUIKZIOTHEZ-UHFFFAOYSA-N
- SMILES: N1(CC2C=CC=CC=2)CCC(CC)(C1)N
Computed Properties
- Exact Mass: 204.162648646g/mol
- Monoisotopic Mass: 204.162648646g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 199
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 29.3Ų
1-Benzyl-3-ethylpyrrolidin-3-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1567363-1g |
1-Benzyl-3-ethylpyrrolidin-3-amine |
914916-20-4 | 98% | 1g |
¥11649.00 | 2024-04-25 |
1-Benzyl-3-ethylpyrrolidin-3-amine Related Literature
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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3. Exclusive enantioselective recognition of glucopyranosides by inherently chiral hemicryptophanes†Olivier Perraud,Alexandre Martinez,Jean-Pierre Dutasta Chem. Commun., 2011,47, 5861-5863
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
Additional information on 1-Benzyl-3-ethylpyrrolidin-3-amine
Introduction to 1-Benzyl-3-ethylpyrrolidin-3-amine (CAS No. 914916-20-4)
1-Benzyl-3-ethylpyrrolidin-3-amine, identified by the Chemical Abstracts Service Number (CAS No.) 914916-20-4, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This pyrrolidine derivative has garnered attention due to its structural versatility and potential biological activities, making it a subject of extensive investigation in drug discovery and development.
The molecular structure of 1-Benzyl-3-ethylpyrrolidin-3-amine consists of a pyrrolidine core substituted with a benzyl group at the 1-position and an ethyl group at the 3-position. This configuration imparts unique electronic and steric properties to the molecule, which are critical for its interaction with biological targets. The presence of the benzyl group enhances lipophilicity, while the ethyl group contributes to steric hindrance, influencing both binding affinity and metabolic stability.
In recent years, there has been a growing interest in pyrrolidine derivatives as pharmacophores due to their diverse biological effects. Studies have shown that compounds featuring the pyrrolidine scaffold exhibit potential applications in various therapeutic areas, including central nervous system (CNS) disorders, cardiovascular diseases, and oncology. The amine functionality at the 3-position of 1-Benzyl-3-ethylpyrrolidin-3-amine is particularly noteworthy, as it serves as a crucial site for hydrogen bonding interactions with biological targets.
One of the most compelling aspects of 1-Benzyl-3-ethylpyrrolidin-3-amine is its role as a key intermediate in the synthesis of more complex pharmaceutical agents. Researchers have leveraged its structural framework to develop novel molecules with enhanced pharmacological profiles. For instance, modifications at the benzyl and ethyl positions have been explored to optimize solubility, bioavailability, and target specificity. These efforts have led to the identification of several promising candidates that are currently undergoing preclinical evaluation.
The synthesis of 1-Benzyl-3-ethylpyrrolidin-3-amine involves multi-step organic reactions, typically starting from commercially available precursors such as pyrrolidine derivatives. The introduction of the benzyl group is often achieved through nucleophilic substitution or coupling reactions, while the ethyl group can be added via alkylation protocols. The choice of synthetic route depends on factors such as yield, purity, and scalability, which are critical for industrial applications.
Recent advancements in synthetic methodologies have enabled more efficient and sustainable production of 1-Benzyl-3-ethylpyrrolidin-3-amine. For example, catalytic processes and green chemistry principles have been employed to minimize waste and reduce energy consumption. These innovations not only improve cost-effectiveness but also align with global efforts to promote environmentally responsible manufacturing practices.
Beyond its synthetic utility, 1-Benzyl-3-ethylpyrrolidin-3-amine has shown potential in various biological assays. Preliminary studies suggest that it may exhibit inhibitory effects on certain enzymes and receptors relevant to human health. However, further research is needed to fully elucidate its mechanism of action and therapeutic potential. Collaborative efforts between academic institutions and pharmaceutical companies are essential to translate these findings into clinical applications.
The pharmacokinetic properties of 1-Benzyl-3-ethylpyrrolidin-3-amine are also under investigation. Factors such as absorption, distribution, metabolism, and excretion (ADME) play a critical role in determining its suitability for therapeutic use. Computational modeling techniques have been employed to predict these properties early in the drug discovery process, thereby accelerating development timelines.
In conclusion,1-Benzyl-3ethylpyrrolidin 33 amine (CAS No. 91491620 4) represents a valuable compound in pharmaceutical research with multifaceted applications ranging from synthesis to potential therapeutic use. Its unique structural features make it a promising candidate for further exploration in drug discovery programs aimed at addressing unmet medical needs.
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